molecular formula C13H13NO2 B11123463 Methyl 2,8-dimethylquinoline-4-carboxylate CAS No. 590376-55-9

Methyl 2,8-dimethylquinoline-4-carboxylate

Cat. No.: B11123463
CAS No.: 590376-55-9
M. Wt: 215.25 g/mol
InChI Key: WDZVLUXSSCASEF-UHFFFAOYSA-N
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Description

Methyl 2,8-dimethylquinoline-4-carboxylate is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry, synthetic organic chemistry, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,8-dimethylquinoline-4-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

Methyl 2,8-dimethylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,8-dimethylquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

590376-55-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2,8-dimethylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO2/c1-8-5-4-6-10-11(13(15)16-3)7-9(2)14-12(8)10/h4-7H,1-3H3

InChI Key

WDZVLUXSSCASEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OC

Origin of Product

United States

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